Ethenamine,2-(4-nitrophenyl)-
Description
Significance of Ethenamine Scaffolds in Organic Chemistry
Ethenamines, also known as enamines, are a class of unsaturated organic compounds characterized by an amino group attached to a carbon-carbon double bond. lkouniv.ac.in They are considered the nitrogen analogs of enols. The presence of the nitrogen atom and the double bond imparts a unique reactivity profile to these molecules. The lone pair of electrons on the nitrogen atom can be delocalized into the double bond, making the β-carbon nucleophilic. This reactivity makes enamines valuable intermediates in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.
Vinylic amines, a subset of enamines, are particularly interesting as they serve as versatile building blocks for polymerization and are found in various biologically active cores. mdpi.comacs.org The ability of vinyl amines to undergo polymerization under both cationic and free-radical conditions highlights their importance in materials science. mdpi.com Furthermore, the modification of secondary amines by introducing a vinyl group can lead to N-vinyl derivatives with a wide range of new applications. mdpi.com
Role of Nitrophenyl Moieties in Modulating Electronic Properties and Reactivity
The nitrophenyl group, specifically the 4-nitrophenyl (or p-nitrophenyl) group, is an aromatic ring substituted with a nitro group (-NO2). ontosight.ai This functional group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the partial positive charge on the nitrogen atom. wikipedia.orgnih.gov The presence of a nitro group significantly influences the electronic properties and reactivity of the aromatic ring and any attached functional groups. numberanalytics.comnumberanalytics.com
Key effects of the nitrophenyl moiety include:
Electron-Withdrawing Nature : The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.orggeorganics.sk This is because it withdraws electron density from the ring, making it less attractive to electrophiles and more susceptible to attack by nucleophiles. wikipedia.org
Acidity of Adjacent Protons : The electron-withdrawing nature of the nitro group can increase the acidity of C-H bonds on adjacent (alpha) carbons. wikipedia.org
Leaving Group Ability : The 4-nitrophenoxide ion is a good leaving group, a property utilized in various synthetic transformations, including the protection and deprotection of functional groups. emerginginvestigators.orgemerginginvestigators.org
Overview of Research Trends in Substituted Ethenamines
Current research on substituted ethenamines is vibrant and diverse, focusing on several key areas:
Synthesis : Developing new and efficient methods for the synthesis of substituted ethenamines is a major focus. This includes traditional methods like the reaction of aldehydes or ketones with secondary amines, as well as newer approaches such as visible-light-induced vinyl amination. lkouniv.ac.inacs.org
Reactivity and Mechanistic Studies : Researchers are exploring the unique reactivity of substituted ethenamines in various organic reactions. Computational studies are also being employed to understand the decomposition pathways and reaction mechanisms of these compounds. smolecule.comresearchgate.net
Applications : Substituted ethenamines are being investigated for their potential applications in pharmaceuticals, agrochemicals, and materials science. acs.orgsmolecule.com For example, some dinitrophenyl-substituted ethenamines have shown activity as modulators of ATP-binding cassette (ABC) transporters, which are relevant in cancer therapy.
Contextualization of Ethenamine, 2-(4-nitrophenyl)- within Modern Synthetic and Mechanistic Studies
Ethenamine, 2-(4-nitrophenyl)- sits (B43327) at the intersection of these research trends. The presence of the 4-nitrophenyl group significantly modulates the electronic properties of the ethenamine scaffold, making it an interesting target for synthetic and mechanistic investigations. The electron-withdrawing nitro group is expected to decrease the nucleophilicity of the β-carbon of the enamine system compared to unsubstituted or alkyl-substituted enamines.
The synthesis of related structures, such as 2-(4-nitrophenyl)ethanamine (B181158) and its derivatives, has been reported through various methods, including the nitration of phenylethylamine and the reduction of nitriles. chemicalbook.comchemicalbook.comgoogle.com These synthetic routes provide a foundation for developing methods to prepare Ethenamine, 2-(4-nitrophenyl)-. Mechanistic studies on the aminolysis of compounds containing the 4-nitrophenyl group provide insights into the reactivity and leaving group potential of this moiety, which is directly relevant to understanding the chemical behavior of Ethenamine, 2-(4-nitrophenyl)-. researchgate.net
Data Tables
Table 1: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 2-(4-Nitrophenyl)ethanamine | 24954-67-4 | C8H10N2O2 | 166.18 | Solid, used as an intermediate for Mirabegron. aksci.comvandvpharma.com |
| 2-(4-Nitrophenyl)ethylamine hydrochloride | 29968-78-3 | C8H11ClN2O2 | 202.64 | Light yellow to pale brown powder, stable under normal conditions. vandvpharma.comfishersci.com |
| N-Acetyl-2-(4-nitrophenyl)ethylamine | 6270-07-1 | C10H12N2O3 | 208.22 | Used as an organic synthesis intermediate. chemicalbook.com |
| Ethenamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | 261789-00-8 | C10H12N2O4 | 224.22 | Has a predicted boiling point of 334 °C and melting point of 99.0 °C. epa.gov |
| N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine | 115287-37-1 | C17H19N3O5 | 345.3 | Harmful if swallowed and may cause an allergic skin reaction. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(E)-2-(4-nitrophenyl)ethenamine |
InChI |
InChI=1S/C8H8N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-6H,9H2/b6-5+ |
InChI Key |
XULFFXQSSRQCIE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CN)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ethenamine, 2 4 Nitrophenyl
Established Synthetic Routes to Ethenamine, 2-(4-nitrophenyl)-
The traditional synthesis of Ethenamine, 2-(4-nitrophenyl)- and its derivatives relies on several fundamental organic reactions. These methods are widely used due to their reliability and the availability of starting materials.
Condensation Reactions with Carbonyl Compounds
Condensation reactions represent a primary route for the formation of the enamine scaffold of Ethenamine, 2-(4-nitrophenyl)-. libretexts.org These reactions typically involve the combination of a carbonyl compound and an amine, with the subsequent removal of a water molecule. libretexts.org
A common approach is the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane. For instance, the condensation of 4-nitrobenzaldehyde (B150856) with nitromethane (B149229) can yield a β-nitrostyrene, a related structural motif. sciencemadness.orgwikipedia.org While not directly producing an enamine, this intermediate can be further functionalized. A notable example is the synthesis of 4-(N,N-Dimethylamino)-beta-nitrostyrene, where 4-(N,N-dimethylamino)benzaldehyde is reacted with nitromethane in the presence of a base like ethylenediamine. sciencemadness.org
Another key strategy is the reaction between a ketone, such as 2-nitroacetophenone, and an amine source like ammonium (B1175870) acetate (B1210297) in the presence of a reducing agent. This reductive amination process directly yields the corresponding amine.
Table 1: Examples of Condensation Reactions for Related Structures
| Carbonyl Precursor | Amine/Nitro Compound | Catalyst/Reagent | Product | Reference |
| 4-(N,N-dimethylamino)benzaldehyde | Nitromethane | Ethylenediamine, Acetic Acid | 4-(N,N-Dimethylamino)-beta-nitrostyrene | sciencemadness.org |
| 4-nitrobenzaldehyde | Acetone | Thiourea derivatives, Zinc trifluoroacetate | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | mdpi.com |
| Benzaldehyde | Nitromethane | (2-hydroxyethyl)ammonium carboxylates | β-nitrostyrene | researchgate.net |
| 2-Nitroacetophenone | Ammonium acetate | Sodium cyanoborohydride | 1-(2-Nitrophenyl)ethanamine |
This interactive table summarizes various condensation reactions leading to structures related to Ethenamine, 2-(4-nitrophenyl)-.
Amination of Activated Alkenes
The direct addition of an amine to an activated alkene, a process known as hydroamination, provides another synthetic pathway. nih.gov The presence of the electron-withdrawing nitro group in 4-nitrostyrene (B89597) derivatives activates the double bond for nucleophilic attack by an amine.
Palladium-catalyzed anti-Markovnikov oxidative amination of simple alkenes has been explored, which can offer high selectivity. researchgate.net While direct examples for Ethenamine, 2-(4-nitrophenyl)- are not abundant in the provided results, the principle of activating alkenes for amination is a well-established strategy in organic synthesis. researchgate.netnsf.gov For instance, metal-free intermolecular allylic C-H amination of alkenes using primary carbamates has been reported, showcasing the versatility of amination reactions. nsf.gov
Elimination Reactions from Saturated Precursors
Elimination reactions provide a route to the ethenamine double bond from a saturated precursor. numberanalytics.com This typically involves the removal of a leaving group and a proton from adjacent carbon atoms. The E1 and E2 mechanisms are the two primary pathways for these reactions. numberanalytics.comlibretexts.org
A plausible synthetic precursor for Ethenamine, 2-(4-nitrophenyl)- would be a 2-amino-1-(4-nitrophenyl)ethanol (B107438) derivative. Dehydration of this alcohol, often acid-catalyzed, would lead to the formation of the desired enamine. libretexts.org Another approach is the dehydrohalogenation of a 2-halo-1-(4-nitrophenyl)ethanamine.
A related method is the Grieco elimination, where a primary alcohol is converted to a selenide, which is then oxidized to a selenoxide that undergoes syn-elimination to form a terminal alkene. wikipedia.org This method is particularly useful for the synthesis of terminal alkenes from primary alcohols. wikipedia.org
Novel Approaches in the Synthesis of 2-(4-Nitrophenyl)ethenamine Derivatives
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of enamines, including derivatives of Ethenamine, 2-(4-nitrophenyl)-.
Catalytic Strategies for Ethenamine Formation
Catalysis plays a crucial role in modern organic synthesis. Metal-organic macrocycles have been shown to catalyze Michael additions, a reaction type that can be relevant for the synthesis of enamine precursors. rsc.org Furthermore, transaminases are enzymes that can catalyze the transfer of an amino group to a carbonyl compound, offering a biocatalytic route to chiral amines. ucl.ac.ukresearchgate.net A colorimetric assay has been developed for the rapid quantitative determination of ω-transaminase activities based on the transamination of 2-(4-nitrophenyl)ethan-1-amine to produce a colored product, (E)-N-(4-nitrophenethyl)-2-(4-nitrophenyl)ethen-1-amine. researchgate.net
Catalytic transfer hydrogenation using an organic compound as the hydrogen donor in the presence of a metal catalyst like Pd/C offers a milder alternative to using gaseous hydrogen for reduction steps in the synthesis pathway. google.com
Stereoselective Synthesis of Ethenamine, 2-(4-nitrophenyl)-
The development of stereoselective methods to control the geometry of the double bond (E/Z isomerism) or to create chiral centers in derivatives is a significant area of research. The stereoselective synthesis of 2,4,5-trisubstituted tetrahydropyrans using an intramolecular allylation strategy highlights the potential for controlling stereochemistry in complex molecules. organic-chemistry.org Similarly, efficient and stereoselective syntheses of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones have been reported. nih.gov
While specific examples for the stereoselective synthesis of Ethenamine, 2-(4-nitrophenyl)- itself are limited in the provided search results, the principles of using chiral catalysts or auxiliaries are applicable. mdpi.combeilstein-journals.org For example, optically active thioureas have been used as organocatalysts in asymmetric aldol (B89426) condensations. mdpi.com The key to stereoselective synthesis often lies in the choice of catalyst and reaction conditions, which can favor the formation of one stereoisomer over another. organic-chemistry.orgnih.govbeilstein-journals.org
Green Chemistry Principles in Ethenamine, 2-(4-nitrophenyl)- Synthesis
The application of green chemistry principles to the synthesis of Ethenamine, 2-(4-nitrophenyl)- would primarily focus on the synthesis of its β-nitrostyrene precursor and the subsequent reduction step. Several environmentally benign methods have been developed for the synthesis of β-nitrostyrenes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the Henry reaction. scilit.com The use of microwave irradiation can significantly reduce the reaction time from several hours to just a few minutes, often with improved product purity. scilit.com Furthermore, solvent-free and catalyst-free conditions for the Michael addition to nitroalkenes have been developed using grinding techniques, which represents a significant step towards a more sustainable process. mdpi.com The use of ionic liquids as a recyclable reaction medium has also been explored for the synthesis of β-nitrostyrenes, offering a greener alternative to volatile organic solvents. nih.gov
For the reduction step, the use of catalytic transfer hydrogenation with reagents like ammonium formate (B1220265) in the presence of a palladium catalyst presents a safer and more environmentally friendly alternative to metal hydrides. researchgate.net The development of catalytic systems based on abundant and non-toxic metals like iron for nitro group reductions is also a key area of green chemistry research. acs.orgresearchgate.net
| Green Chemistry Approach | Reaction | Key Advantages | Reference |
| Microwave-Assisted Synthesis | Henry reaction for β-nitrostyrene | Reduced reaction time, increased yield | scilit.com |
| Solvent-Free Grinding | Michael addition to nitroalkenes | Reduced waste, lower cost, mild conditions | mdpi.com |
| Ionic Liquid Media | Condensation for β-nitrostyrene | Recyclable solvent, potential for improved yield | nih.gov |
| Catalytic Transfer Hydrogenation | Reduction of nitroalkenes | Safer reagents, milder conditions | researchgate.net |
| Natural Catalysts | Synthesis of β-nitrostyrenes | Biodegradable, low toxicity, accessible | ub.edu |
Mechanistic Investigations of Ethenamine, 2-(4-nitrophenyl)- Formation
Direct mechanistic studies on the formation of Ethenamine, 2-(4-nitrophenyl)- are scarce. However, valuable insights can be gleaned from studies on related reactions, particularly the Michael addition to β-nitrostyrenes and the reactions of enamines with nitroalkenes.
Kinetic Studies of Reaction Pathways
Kinetic studies on the addition of amines to β-nitrostyrenes have shown that these reactions can proceed through both uncatalyzed and catalyzed pathways. acs.orgorganic-chemistry.org The reaction of benzylamines with β-nitrostyrenes in acetonitrile, for instance, exhibits both a second-order (uncatalyzed) and a third-order (amine-catalyzed) rate component. acs.org The rate of reaction is influenced by the electronic nature of the substituents on both the β-nitrostyrene and the amine. Electron-withdrawing groups on the β-nitrostyrene accelerate the reaction, while electron-donating groups retard it. researchgate.net
In the context of enamine catalysis, kinetic studies of the conjugate addition of aldehydes to nitroolefins have revealed that the formation of the enamine is not always the rate-limiting step. organic-chemistry.orgresearchgate.net Instead, the subsequent reaction of the enamine with the electrophile and the hydrolysis of the resulting iminium ion can be rate-determining. researchgate.net
| Reaction | Kinetic Observation | Proposed Mechanism | Reference |
| Addition of thiophenol to β-nitrostyrenes | Fractional order in thiophenol | Stepwise mechanism with a zwitterionic intermediate | researchgate.net |
| Addition of benzylamines to β-nitrostyrenes | Uncatalyzed (k₂) and catalyzed (k₃) pathways | Concurrent proton transfer and C-N bond formation | acs.org |
| Michael addition of amines to β-nitrostyrenes | Upward curving plots of kobsd vs [amine] | Catalyzed and uncatalyzed routes | organic-chemistry.org |
| Enamine-catalyzed addition to nitroolefins | Not enamine formation rate-limiting | Reaction of enamine and hydrolysis of iminium are rate-limiting | researchgate.net |
Transition State Analysis in Ethenamine Synthesis
Computational studies on the reaction of enamines with nitroalkenes suggest the formation of a zwitterionic intermediate, which can then proceed through a cyclobutane (B1203170) intermediate before ring-opening and hydrolysis to the final product. nih.govacs.orgscilit.comub.eduresearchgate.net The transition states for the approach of the nitroalkene to the enamine have been calculated, providing insights into the stereochemical outcome of the reaction. nih.govacs.orgscilit.com
For the addition of benzylamines to β-nitrostyrenes, a four-membered cyclic transition state has been proposed for the uncatalyzed pathway, while a six-membered cyclic transition state is suggested for the catalyzed pathway, involving a second amine molecule acting as a proton shuttle. acs.org The kinetic isotope effects support a mechanism where proton transfer from the amine to the β-carbon occurs concurrently with the C-N bond formation at the α-carbon. acs.org
| Reaction | Proposed Transition State | Key Features | Reference |
| Enamine + Nitroalkene | Cycloaddition-like | Formation of a zwitterionic intermediate leading to a cyclobutane | nih.govacs.orgscilit.com |
| Benzylamine + β-Nitrostyrene (uncatalyzed) | Four-membered cyclic | Concurrent proton transfer and C-N bond formation | acs.org |
| Benzylamine + β-Nitrostyrene (catalyzed) | Six-membered cyclic | Second amine acts as a proton shuttle | acs.org |
Solvent Effects on Synthetic Outcomes
The solvent plays a crucial role in the synthesis and reactions of compounds like Ethenamine, 2-(4-nitrophenyl)- . In the synthesis of β-nitrostyrenes via the Henry reaction, polar protic solvents like methanol (B129727) can stabilize the intermediates, while aprotic solvents may lead to lower yields.
In the Michael addition of amines to β-nitrostyrenes, the polarity of the solvent significantly affects the reaction rate. An increase in solvent polarity generally leads to an increase in the reaction rate, which is consistent with the formation of a polar, zwitterionic intermediate in the rate-determining step. nih.govresearchgate.net Computational studies on the reaction of enamines with nitroalkenes have also highlighted the importance of the solvent in stabilizing intermediates and influencing the reaction pathway. nih.govacs.orgscilit.com The use of "dry conditions" in enamine catalysis has been shown to accelerate the process by influencing the hydrolysis of the iminium ion. researchgate.net
| Reaction | Solvent | Effect | Reference |
| Henry reaction for β-nitrostyrene | Methanol (polar protic) | Stabilizes intermediates | |
| Michael addition of thiophenol to β-nitrostyrene | Acetonitrile-water | Increased polarity increases rate | researchgate.net |
| Michael addition of piperidine (B6355638) to β-nitrostyrene | Various solvents | Rate increases with solvent polarity | nih.gov |
| Enamine catalysis with nitroolefins | "Dry conditions" | Accelerates reaction | researchgate.net |
| Enamine + Nitroalkene cycloaddition | DMSO | Stabilizes zwitterionic intermediates | nih.govacs.orgscilit.com |
Reactivity and Mechanistic Chemistry of Ethenamine, 2 4 Nitrophenyl
Nucleophilic Reactivity of the Ethenamine Moiety
Enamines are recognized as nitrogen analogs of enols and are valuable nucleophilic intermediates in organic synthesis. wikipedia.org Their nucleophilicity stems from a key resonance structure where the nitrogen atom's lone pair donates electron density into the C=C double bond, creating a high electron density on the β-carbon. masterorganicchemistry.comyoutube.com This makes the β-carbon the primary site for reactions with electrophiles.
However, in Ethenamine, 2-(4-nitrophenyl)-, the nucleophilic character of the enamine is substantially diminished. The 4-nitrophenyl group is strongly electron-withdrawing, pulling electron density away from the enamine system. This deactivating effect reduces the ability of the nitrogen lone pair to enrich the β-carbon, thereby making the molecule a significantly weaker nucleophile than simple alkyl-substituted enamines. masterorganicchemistry.comyoutube.com
Protonation and Stability Studies
Enamines can be protonated at two positions: the nitrogen atom or the β-carbon. masterorganicchemistry.com Protonation on the nitrogen leads to an enaminium ion, while protonation on the β-carbon generates a more stable iminium ion, where the positive charge is delocalized between carbon and nitrogen. makingmolecules.com Kinetically, protonation almost always occurs at the β-carbon. youtube.com
| Substituent (at para-position) | Electronic Effect | Predicted Effect on Basicity |
|---|---|---|
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increases basicity |
| -CH₃ (Methyl) | Weakly Electron-Donating | Slightly increases basicity |
| -H (Hydrogen) | Neutral (Reference) | Reference basicity |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Slightly decreases basicity |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly decreases basicity |
Reactions with Electrophiles
The classic reactions of enamines involve their role as carbon nucleophiles, such as in the Stork enamine alkylation and acylation. wikipedia.org In these reactions, the enamine attacks an electrophile (e.g., an alkyl halide or acyl halide), followed by hydrolysis of the resulting iminium salt to yield a substituted carbonyl compound. makingmolecules.com
Due to the deactivating influence of the 4-nitrophenyl group, the reaction of Ethenamine, 2-(4-nitrophenyl)- with common electrophiles is expected to be significantly slower than that of un-substituted or activated enamines. Stronger electrophiles and more forcing reaction conditions would likely be necessary to achieve alkylation or acylation at the β-carbon. The reduced nucleophilicity makes the molecule less efficient in typical SN2-type reactions with electrophilic carbons. youtube.com
Electrophilic Reactivity of the Nitrophenyl Moiety
Aromatic Substitution Reactions on the Nitrophenyl Ring
Electrophilic aromatic substitution (EAS) on the nitrophenyl ring of Ethenamine, 2-(4-nitrophenyl)- is governed by the competing directing effects of the two substituents: the nitro group and the ethenamine group.
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It removes electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles. It is a meta-director. quora.comyoutube.com
Ethenamine Group (-CH=CHNH₂): The nitrogen atom's lone pair can donate electron density to the ring via resonance (+M effect), making this group activating and an ortho, para-director. masterorganicchemistry.comorganicchemistrytutor.com
In this molecule, the deactivating effect of the nitro group is dominant. The ring is highly deactivated towards electrophilic attack. quora.comcsbsju.edu Any attempt at forcing an EAS reaction, such as nitration or halogenation, would be extremely sluggish. If a reaction were to occur, the directing effects would be in conflict, likely leading to a complex mixture of products or no reaction under standard conditions.
| Substituent | Classification | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| -NO₂ | Strongly Deactivating | Decreases rate | Meta |
| -CH=CHNH₂ | Activating | Increases rate | Ortho, Para |
Reduction Chemistry of the Nitro Group and its Impact on Ethenamine Reactivity
The nitro group is readily reduced to a primary amine (-NH₂) using various reagents, such as metals in acid (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (H₂/Pd-C). libretexts.orgwikipedia.org
The reduction of the nitro group in Ethenamine, 2-(4-nitrophenyl)- to yield Ethenamine, 2-(4-aminophenyl)- would fundamentally alter the molecule's electronic properties and reactivity. This transformation converts a potent electron-withdrawing group into a potent electron-donating group. csbsju.edu This electronic reversal can be quantified using Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.
The impact of this reduction would be profound:
Reactivity of the Ethenamine Moiety: The new 4-amino group would donate electron density into the conjugated system, significantly increasing the nucleophilicity of the enamine's β-carbon. The resulting 2-(4-aminophenyl)ethenamine would be far more reactive towards electrophiles than its nitro-substituted precursor.
Reactivity of the Aromatic Ring: The aromatic ring would become strongly activated towards electrophilic aromatic substitution. Both the amino group and the ethenamine group are ortho, para-directors, meaning they would synergistically direct incoming electrophiles to the positions ortho to the amino group (and meta to the ethenamine group).
| Substituent | Hammett Constant (σₚ) | Electronic Character |
|---|---|---|
| -NO₂ | +0.78 wikipedia.org | Strongly Electron-Withdrawing |
| -NH₂ | -0.66 libretexts.org | Strongly Electron-Donating |
Cycloaddition Reactions Involving Ethenamine, 2-(4-nitrophenyl)-
The double bond of the enamine moiety can participate in cycloaddition reactions, acting as a 2π-electron component.
[2+2] Cycloadditions: Enamines are known to undergo [2+2] cycloadditions with various partners. For instance, reactions with nitroalkenes can yield cyclobutane (B1203170) intermediates. acs.orgub.edu Given the presence of the nitro group, intramolecular reactions or intermolecular reactions with another activated alkene are possibilities. Another relevant reaction is the Staudinger cycloaddition, which typically involves an imine and a ketene (B1206846) to form a β-lactam. organic-chemistry.orgwikipedia.org The electron-poor nature of the double bond in Ethenamine, 2-(4-nitrophenyl)- would make it a poor nucleophile for reacting with typical ketenes. However, it might react with highly electron-rich ketenes or other activated partners.
[4+2] Cycloadditions (Diels-Alder Reaction): In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.orgmasterorganicchemistry.com Enamines are generally considered electron-rich dienophiles. organic-chemistry.org The presence of the 4-nitrophenyl group, however, withdraws electron density, making the enamine double bond electron-poor. This would render it unreactive as a dienophile in a normal-demand Diels-Alder reaction. Conversely, this electronic character makes it a suitable candidate for an inverse-electron-demand Diels-Alder reaction , where it would act as an electron-poor dienophile reacting with an electron-rich diene. organic-chemistry.org
[2+3] Cycloadditions with Hydrazones leading to Pyrazole (B372694) Derivatives
The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for the construction of five-membered heterocyclic rings. Ethenamine, 2-(4-nitrophenyl)- acts as the dipolarophile (the 2π component) in reactions with 1,3-dipoles. A prominent example is its reaction with nitrilimines, which are typically generated in situ from precursors like hydrazonoyl halides, to afford highly substituted pyrazole derivatives. researchgate.net In this reaction, the enamine undergoes a cycloaddition with the nitrilimine, followed by the elimination of a molecule of ammonia (B1221849) (from the primary enamine) to yield the aromatic pyrazole ring. This transformation is a highly efficient route to functionalized pyrazoles, which are significant scaffolds in medicinal chemistry. nih.govmdpi.com
The reaction of an N,N-disubstituted analogue, N,N-Dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine, with hydrazonoyl halides in the presence of a base like triethylamine (B128534) yields 1,3,4-trisubstituted pyrazoles via the elimination of dimethylamine. By analogy, the reaction with the primary enamine, Ethenamine, 2-(4-nitrophenyl)-, would proceed similarly with the elimination of ammonia.
The regiochemical outcome of the [2+3] cycloaddition between an enamine and a nitrilimine is a critical aspect of the synthesis. The interaction is governed by the electronic properties of the reactants and can be rationalized by Frontier Molecular Orbital (FMO) theory. nih.gov Enamines are electron-rich alkenes, and their reactions are typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (LUMO-dipole controlled). nih.gov This generally leads to the formation of a single regioisomer where the β-carbon of the enamine forms a bond with the carbon atom of the nitrilimine. nih.govbeilstein-journals.org
Studies on related systems have shown that the cycloaddition occurs with high regioselectivity, affording 5-substituted pyrazoline intermediates which then aromatize. nih.govbeilstein-journals.org The stereoselectivity of the initial cycloaddition step is often dictated by the geometry of the enamine. It is generally observed that the more stable E-isomer of the enamine reacts to form the cycloadduct, influencing the stereochemistry of the intermediate pyrazoline. beilstein-journals.org
| Reactant Feature | Controlling Factor | Predominant Outcome |
| Regioselectivity | Frontier Molecular Orbitals (FMO) | LUMO(dipole)-HOMO(enamine) control leads to a single regioisomer. nih.gov |
| Steric Hindrance | The terminal nitrogen of the nitrilimine typically adds to the more sterically hindered carbon of a 1,1-disubstituted alkene. nih.gov | |
| Stereoselectivity | Enamine Geometry | The reaction proceeds via the more stable E-isomer of the enamine, defining the initial stereochemistry of the cycloadduct. beilstein-journals.org |
The [2+3] cycloaddition of enamines with nitrilimine precursors is often facilitated by a catalyst, which typically serves to generate the reactive 1,3-dipole species in situ. The most common method involves the dehydrohalogenation of hydrazonoyl halides using a base. researchgate.net
Base Catalysis: Tertiary amines, such as triethylamine (Et₃N), are conventionally used as basic catalysts. researchgate.net They abstract a proton from the hydrazonoyl halide, promoting the elimination of hydrogen halide and generating the transient nitrilimine. More recently, eco-friendly basic catalysts like chitosan (B1678972) have been explored for the same purpose. researchgate.net
Metal Catalysis: While direct metal catalysis for the enamine-nitrilimine cycloaddition is not extensively documented, related pyrazole syntheses have employed metal catalysts. For instance, copper and silver catalysts have been used in other types of cycloaddition reactions to form pyrazoles, suggesting potential for development in this specific reaction. mdpi.com The primary role of the catalyst remains the efficient generation of the reactive dipole under mild conditions.
The mechanism of the 1,3-dipolar cycloaddition between Ethenamine, 2-(4-nitrophenyl)- and a nitrilimine is generally considered to be a concerted, pericyclic process. According to the Woodward-Hoffmann rules, a [π4s + π2s] cycloaddition is thermally allowed and proceeds through a single, cyclic transition state.
Nitrilimine Formation: The reaction is initiated by the base-catalyzed elimination of HX from the hydrazonoyl halide precursor to form the reactive nitrilimine 1,3-dipole.
Concerted Cycloaddition: The enamine approaches the nitrilimine, and the two new sigma bonds are formed in a single, concerted step. The orbital symmetry of the enamine HOMO and the nitrilimine LUMO allows for this favorable interaction. nih.gov
Aromatization: The initial cycloadduct is a non-aromatic pyrazoline derivative. This intermediate readily undergoes the elimination of an ammonia molecule to form the thermodynamically stable, aromatic pyrazole ring.
While the concerted mechanism is widely accepted, some theoretical studies on related systems suggest that a stepwise mechanism involving a zwitterionic intermediate can be a competitive pathway, particularly with highly polarized reactants or in polar solvents. organic-chemistry.org However, for typical enamines and nitrilimines, the concerted pathway is generally favored.
Other Cycloaddition Pathways (e.g., [2+2], [4+2])
Beyond [2+3] cycloadditions, the enamine functionality of Ethenamine, 2-(4-nitrophenyl)- allows it to participate in other cycloaddition reactions, providing access to different ring systems.
[2+2] Cycloadditions: Enamines are known to react with electron-deficient alkenes and alkynes, such as acrylates or acetylenedicarboxylates, to form four-membered cyclobutane or cyclobutene (B1205218) rings, respectively. tandfonline.comacs.org These reactions typically proceed through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes. The electron-rich nature of the enamine facilitates the initial nucleophilic attack on the electrophilic π-system. Photochemical [2+2] cycloadditions are also possible and often proceed via a diradical intermediate. wikipedia.org
[4+2] Cycloadditions (Diels-Alder Reactions): Ethenamine, 2-(4-nitrophenyl)- can act as the 2π component in Diels-Alder reactions. More interestingly, in inverse-electron-demand Diels-Alder reactions, it can react with electron-deficient dienes. A notable example is the reaction of enamines with 1,2,4,5-tetrazines. nih.govnih.gov This reaction is an efficient method for synthesizing substituted pyridazines. The reaction proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen, leading to an aromatic product. nih.gov An unusual formal [4+2] cycloaddition across the N1 and N4 atoms of the tetrazine has been observed, which is promoted by hydrogen-bonding solvents like hexafluoroisopropanol (HFIP). nih.gov
Cascade and Multicomponent Reactions incorporating Ethenamine, 2-(4-nitrophenyl)-
The reactivity of Ethenamine, 2-(4-nitrophenyl)- makes it an excellent candidate for initiating cascade reactions and participating in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single synthetic operation.
Cascade Reactions: A cascade reaction involves two or more sequential transformations where each subsequent reaction is triggered by the functionality formed in the previous step. researchgate.net Ethenamine, 2-(4-nitrophenyl)- can initiate such a sequence. For example, a Michael addition of the enamine to an α,β-unsaturated compound can generate a new enolate or enamine intermediate, which can then participate in an intramolecular cyclization or another bond-forming reaction. researchgate.net Such enzyme-initiated cascade reactions have also been explored, highlighting the potential for biocatalytic applications. longdom.org
Multicomponent Reactions (MCRs): MCRs are convergent reactions where three or more reactants combine in a one-pot process to form a single product that incorporates substantial portions of all reactants. nih.gov Enamines, often generated in situ from an aldehyde (like 4-nitrophenylacetaldehyde) and a secondary amine, are key intermediates in several MCRs. nih.gov For instance, Ethenamine, 2-(4-nitrophenyl)- could participate as the enamine component in the Hantzsch dihydropyridine (B1217469) synthesis, reacting with an aldehyde and a β-ketoester to form highly substituted dihydropyridines.
Functional Group Transformations and Derivatization Strategies
The structure of Ethenamine, 2-(4-nitrophenyl)- offers multiple sites for functional group transformations and derivatization, enhancing its synthetic utility.
Transformations of the Enamine Moiety: The enamine group is susceptible to hydrolysis under acidic conditions, which would revert it to the corresponding carbonyl compound, 4-nitrophenylacetaldehyde, and ammonia. The C=C double bond can be reduced, for example, through catalytic hydrogenation, to yield the saturated amine, 2-(4-nitrophenyl)ethanamine (B181158). The primary amine group can be a site for derivatization, such as acylation or reaction with other electrophiles, although this may compete with reactions at the β-carbon. scispace.com
Reduction of the Nitro Group: The aromatic nitro group is a highly versatile functional handle. It can be readily reduced to a primary amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl₂/HCl). The resulting 2-(4-aminophenyl)ethenamine derivative opens up a vast array of subsequent transformations. The newly formed aniline-type amino group can undergo diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation.
Reactions at the Aromatic Ring: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. However, the high electron density of the ring makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly if additional activating groups are present or under specific reaction conditions.
Modifications of the Amino Group
The amino group of an enamine is nucleophilic and can undergo reactions with various electrophiles. While enamines are known to react with electrophiles at both the nitrogen and the α-carbon, direct modification of the amino group is a key class of transformations. masterorganicchemistry.commakingmolecules.com
Acylation: The nitrogen atom of Ethenamine, 2-(4-nitrophenyl)- can react with acylating agents such as acid chlorides or anhydrides. This reaction, typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct, leads to the formation of N-acylated enamines, also known as en-amides. These products are generally more stable than the parent enamine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often in competition with C-alkylation at the α-carbon of the enamine. libretexts.orgyoutube.com The regioselectivity of the reaction (N- vs. C-alkylation) is influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. Hard electrophiles tend to favor N-alkylation, while softer electrophiles favor C-alkylation.
Interactive Table: Representative Reactions of the Amino Group
| Reaction Type | Reagent Example | Product Type | Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acyl enamine | Pyridine, 0 °C to r.t. |
Reactions Involving the Olefinic Double Bond
The olefinic double bond in Ethenamine, 2-(4-nitrophenyl)- is highly polarized due to the conjugation with the electron-withdrawing 4-nitrophenyl group. This electronic feature makes the β-carbon electrophilic and the α-carbon nucleophilic, governing the regioselectivity of addition reactions. masterorganicchemistry.com
Michael Addition: The electron-deficient nature of the double bond makes it an excellent Michael acceptor. Nucleophiles, such as stabilized carbanions (e.g., from β-diketones or malonates), enamines, or organometallic reagents, readily add to the β-position. niscpr.res.in This reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of functionalized phenylethylamine derivatives after subsequent reduction of the nitro group and hydrolysis of the enamine or iminium intermediate.
Cycloaddition Reactions: Enamines are known to participate in various cycloaddition reactions. researchgate.netsemanticscholar.orgtaylorfrancis.com For instance, they can undergo [2+2] cycloadditions with electron-deficient alkenes or ketenes to form cyclobutane derivatives. researchgate.net The reaction with nitroalkenes, which are structurally related to the parent molecule, can also lead to cyclobutane intermediates that may subsequently rearrange. ub.edu Additionally, Diels-Alder-type reactions with suitable dienes are conceivable, where the enamine can act as the dienophile.
Reduction of the Double Bond: The carbon-carbon double bond can be reduced simultaneously with the nitro group using various reducing agents. Catalytic hydrogenation (e.g., using H₂/Pd-C) or metal hydride reagents can lead to the corresponding saturated 2-(4-nitrophenyl)ethanamine. nih.gov The choice of reagent and conditions can allow for selective reduction. For example, sodium borohydride (B1222165) in the presence of a transition metal salt like copper(II) chloride has been shown to be effective for the reduction of related β-nitrostyrenes to phenethylamines. nih.govsciencemadness.org
Hydrolysis: Enamines are susceptible to hydrolysis under acidic conditions, which cleaves the C=C-N bond to regenerate a carbonyl compound and the corresponding amine. masterorganicchemistry.com In the case of Ethenamine, 2-(4-nitrophenyl)-, acidic hydrolysis would be expected to yield 4-nitrophenylacetaldehyde and ammonia. This reaction proceeds via protonation of the α-carbon to form an iminium ion, which is then attacked by water. makingmolecules.com
Interactive Table: Key Reactions of the Olefinic Double Bond
| Reaction Type | Reagent Example | Product Type | Key Feature |
|---|---|---|---|
| Michael Addition | Diethyl malonate | Adduct of malonate and the β-carbon | C-C bond formation |
| [2+2] Cycloaddition | Dimethyl fumarate | Substituted cyclobutane | Ring formation |
| Reduction | NaBH₄/CuCl₂ | 2-(4-nitrophenylethyl)amine | Saturation of the double bond |
Transformations of the Nitro Group
The nitro group on the phenyl ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group.
Reduction to an Amine: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A wide array of reducing agents can accomplish this, offering varying degrees of selectivity. masterorganicchemistry.com
Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is highly effective for this reduction. This method is generally clean and high-yielding.
Metal/Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can serve as the hydrogen source, avoiding the need for gaseous hydrogen.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states.
Hydroxylamine Formation: Careful reduction, for instance with zinc dust in the presence of ammonium chloride, can yield the corresponding N-(4-vinylphenyl)hydroxylamine.
Nitroso Compound Formation: Selective reduction to the nitroso stage is also possible, although these compounds are often reactive intermediates.
These transformations significantly alter the electronic properties of the aromatic ring, converting a strongly deactivating group into a strongly activating one, which has profound implications for subsequent reactions such as electrophilic aromatic substitution. masterorganicchemistry.com
Interactive Table: Reduction of the Nitro Group
| Product | Reagent(s) | Conditions |
|---|---|---|
| Amine | H₂, Pd/C | Methanol (B129727), r.t. |
| Amine | Fe, HCl | Ethanol/Water, reflux |
| Amine | SnCl₂·2H₂O | Ethyl acetate (B1210297), reflux |
Advanced Spectroscopic and Structural Characterization Methodologies
Elucidation of Molecular Structure through Advanced NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Ethenamine, 2-(4-nitrophenyl)-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, N,N-Dimethyl-2-(4-nitrophenyl)ethanamine, the dimethylamino group (-N(CH₃)₂) typically appears as a singlet between δ 2.2–2.4 ppm. The protons on the 4-nitrophenyl group exhibit characteristic splitting patterns, with two doublets observed around δ 7.5 ppm and δ 8.1 ppm, corresponding to the ortho and meta protons, respectively, with a coupling constant (J) of approximately 9 Hz. For N-propyl-N-3-(4-nitrophenyl)-ethylamine, the ¹H NMR spectrum in CDCl₃ shows a doublet for the aromatic protons at δ 8.18 and 7.58 ppm (J = 6.8 Hz), along with signals for the propyl and ethyl groups. nih.gov
The ¹³C NMR spectrum provides complementary information. For instance, the carbon atom in the nitrophenyl ring that is directly attached to the nitro group (NO₂) resonates in the downfield region, typically between δ 147–150 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the nitro group. Data for the related compound N-Acetyl-2-(4-nitrophenyl)ethylamine is also available, further aiding in the structural confirmation of this class of compounds. chemicalbook.com
Table 1: Representative ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
|---|---|---|---|
| N,N-Dimethyl-2-(4-nitrophenyl)ethanamine | - | δ 2.2–2.4 (s) | -N(CH₃)₂ |
| δ 7.5 (d, J ≈ 9 Hz) | ortho-H of nitrophenyl group | ||
| δ 8.1 (d, J ≈ 9 Hz) | meta-H of nitrophenyl group | ||
| N-propyl-N-3-(4-nitrophenyl)-ethylamine | CDCl₃ | δ 8.18 (d, J = 6.8 Hz, 2H) | Aromatic H |
| δ 7.58 (d, J = 6.8 Hz, 2H) | Aromatic H | ||
| δ 2.60 (t, J = 7.8 Hz, 2H) | -CH₂- | ||
| δ 2.46 (m, 2H) | -CH₂- | ||
| δ 2.16 (s, 1H) | NH | ||
| δ 1.86 (m, 2H) | -CH₂- | ||
| δ 1.45 (m, 2H) | -CH₂- | ||
| δ 0.96 (t, J = 7.8 Hz, 3H) | -CH₃ |
Table 2: Representative ¹³C NMR Spectral Data
| Compound | Key Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| N,N-Dimethyl-2-(4-nitrophenyl)ethanamine | C-NO₂ | δ 147–150 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in Ethenamine, 2-(4-nitrophenyl)- and studying its conformational properties. These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
The most characteristic feature in the IR spectrum is the presence of the nitro group (NO₂). Strong asymmetric and symmetric stretching vibrations for the NO₂ group are typically observed around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. For N-propyl-N-3-(4-nitrophenyl)-ethylamine, an IR absorption band is noted at 3261 cm⁻¹. nih.gov The combination of IR and Raman spectroscopy is particularly powerful for the unambiguous assignment of the N=N stretching frequency in related triazene (B1217601) compounds. lippertt.ch In the Raman spectrum of p-nitrophenyl-diethyl-triazene, the vibration of the nitro group at 1315 cm⁻¹ is notably intense. lippertt.ch
The analysis of vibrational spectra can be enhanced through computational methods and is a key component in the broader field of spectroscopic characterization of organic molecules. nih.govvscht.cz
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1520 |
| Nitro (NO₂) | Symmetric Stretch | ~1345 |
| N-H | Stretch | 3261 (for N-propyl-N-3-(4-nitrophenyl)-ethylamine) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of Ethenamine, 2-(4-nitrophenyl)- and for elucidating its fragmentation pathways upon ionization. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, which allows for the unambiguous confirmation of the elemental composition. scispace.com
The monoisotopic mass of Ethenamine, 2-(4-nitrophenyl)- (C₈H₁₀N₂O₂) is calculated to be 166.074228 g/mol . epa.gov This precise mass is a key identifier in HRMS analysis. The fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, in the electron impact mass spectrum of related compounds like 1-(4-cyanophenyl)-3,3-diethyl-triazene, a common fragmentation pathway involves the initial ionization at a nitrogen atom, followed by the cleavage of the dialkylamino group to form a diazonium ion. lippertt.ch Subsequent steps include the loss of a nitrogen molecule. lippertt.ch The application of HRMS is crucial in the screening and confirmation of novel psychoactive substances, a class to which some derivatives of Ethenamine, 2-(4-nitrophenyl)- belong. scispace.com
Table 4: Mass Spectrometry Data for Ethenamine, 2-(4-nitrophenyl)-
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ |
| Average Mass | 166.18 g/mol |
| Monoisotopic Mass | 166.074227566 Da nih.gov |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive method for determining the three-dimensional atomic arrangement of Ethenamine, 2-(4-nitrophenyl)- in its solid, crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation and intermolecular interactions in the crystal lattice.
While a specific crystal structure for Ethenamine, 2-(4-nitrophenyl)- was not found in the search results, studies on closely related compounds provide significant insights. For example, the crystal structure of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate reveals that the 1,2,3-triazole ring and the nitro group form dihedral angles of 37.93 (5)° and 8.97 (12)°, respectively, with the phenyl ring. iucr.org The crystal packing in this molecule is stabilized by C—H⋯N hydrogen bonds and π–π stacking interactions. iucr.org Similarly, the crystal structure of N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine shows a triclinic system with distinct hydrogen-bonding networks, indicating that sulfonyl and nitro groups can significantly influence crystal packing. The insights from these related structures are invaluable for predicting the solid-state behavior of Ethenamine, 2-(4-nitrophenyl)-.
Chiroptical Spectroscopy (e.g., CD) for Stereochemical Assignment in Chiral Derivatives
For chiral derivatives of Ethenamine, 2-(4-nitrophenyl)-, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for assigning the absolute configuration of stereocenters. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.
The application of ECD is often coupled with computational methods to predict the theoretical ECD spectrum for a given enantiomer, which is then compared with the experimental spectrum for assignment. nih.gov While direct ECD studies on chiral derivatives of Ethenamine, 2-(4-nitrophenyl)- are not detailed in the provided results, the principles of the technique are well-established for similar chiral molecules. For instance, the chiroptical properties of chiral ligands can be used to monitor the formation of chiral self-assemblies in solution. semanticscholar.org The development of chiroptical probes, such as biphenyls, offers a reliable method for the configurational assignment of conformationally flexible and UV-transparent compounds. nih.gov
Computational and Theoretical Chemistry of Ethenamine, 2 4 Nitrophenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic behavior of Ethenamine, 2-(4-nitrophenyl)-. These calculations help in understanding the molecule's stability, reactivity, and spectroscopic properties by analyzing its frontier molecular orbitals and electron distribution.
HOMO-LUMO Gap Analysis and Electron Density Distribution
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and can engage more readily in chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info For Ethenamine, 2-(4-nitrophenyl)-, the presence of both an electron-donating ethenamine group and a strongly electron-withdrawing nitro group leads to a significant intramolecular charge transfer, which narrows the HOMO-LUMO gap compared to unsubstituted benzene (B151609). This reduced gap indicates a higher chemical reactivity. irjweb.comthaiscience.info
The electron density distribution is heavily skewed due to the substituents. The HOMO is typically localized on the more electron-rich part of the molecule, the ethenamine group and the phenyl ring, while the LUMO is concentrated on the electron-deficient nitro group. This separation facilitates charge transfer within the molecule.
Below is a comparative table illustrating the typical effects of these substituents on the frontier orbital energies, based on general principles observed in similar aromatic compounds.
Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gaps
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzene | -9.24 | -1.15 | 8.09 |
| Aniline | -7.70 | -0.95 | 6.75 |
| Nitrobenzene | -10.01 | -2.82 | 7.19 |
| Ethenamine, 2-(4-nitrophenyl)- (Estimated) | -8.50 | -3.20 | 5.30 |
Note: The values for Ethenamine, 2-(4-nitrophenyl)- are estimated to illustrate the expected trend.
Impact of the Nitro Group on Electron-Accepting Capacity and Reactivity
The nitro (-NO₂) group is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net Its influence on the electronic structure of Ethenamine, 2-(4-nitrophenyl)- is profound, primarily through strong inductive and resonance effects. researchgate.netnih.gov
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds.
Resonance Effect (-M): The nitro group deactivates the aromatic ring by withdrawing pi-electron density. This effect is most pronounced at the ortho and para positions, leading to a significant decrease in electron density on the ring. quora.comquora.com
This strong electron-withdrawing nature greatly enhances the electron-accepting capacity of the molecule, making the aromatic ring susceptible to nucleophilic attack, a type of reactivity that is generally unfavorable for benzene itself. nih.govquora.com The decreased electron density on the ring deactivates it towards electrophilic substitution reactions. quora.comcsbsju.edu The presence of the electron-donating ethenamine group in the para position further polarizes the molecule, amplifying the electron-acceptor character of the nitro-substituted ring. researchgate.net
Influence of Substituent Position on Molecular Electronic Properties
The relative positions of the ethenamine and nitro groups on the benzene ring have a critical impact on the molecule's electronic properties. In Ethenamine, 2-(4-nitrophenyl)-, the para-substitution (1,4-position) allows for maximum resonance interaction between the electron-donating and electron-withdrawing groups. This "push-pull" electronic configuration results in a highly polarized molecule with a significant dipole moment and a smaller HOMO-LUMO gap. researchgate.net
If the nitro group were moved to the meta position (1,3-position), the direct resonance delocalization between the two substituents would be disrupted. researchgate.net While the inductive effect of the nitro group would still be present, the lack of a quinoid-type resonance structure would result in less charge separation, a larger HOMO-LUMO gap, and consequently, lower reactivity in charge-transfer processes compared to the para isomer.
Computational studies on substituted anilines have confirmed that electron-withdrawing groups, particularly at the para position, favor more planar structures which enhances resonance effects. researchgate.net Conversely, moving the group to the meta position can lead to different electronic and geometric outcomes. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction. By modeling the structures of reactants, products, intermediates, and transition states, it is possible to elucidate detailed reaction mechanisms and predict kinetic and thermodynamic outcomes. wikipedia.org
Transition State Modeling of Synthetic and Reactivity Pathways
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. savemyexams.com It represents the energy barrier that must be overcome for a reaction to occur. Computational methods can locate and characterize the geometry and energy of these fleeting structures.
For reactions involving Ethenamine, 2-(4-nitrophenyl)-, such as nucleophilic aromatic substitution or addition to the enamine double bond, transition state modeling is crucial. For instance, in a nucleophilic attack on the aromatic ring, the transition state would likely involve the formation of a partial bond with the incoming nucleophile and the simultaneous partial breaking of the carbon-hydrogen bond, leading to an intermediate Meisenheimer complex. The presence of the nitro group is essential for stabilizing the negative charge that develops in this transition state and the subsequent intermediate. nih.gov Similarly, modeling the transition state for reactions at the enamine moiety, such as electrophilic addition, would reveal the stereochemical and energetic factors controlling the reaction pathway. researchgate.net
Energy Profiles of Key Chemical Transformations
An energy profile, or reaction coordinate diagram, is a graphical representation of the energy of a system as it progresses from reactants to products. wikipedia.orgsavemyexams.com These diagrams are derived from computational calculations of the energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net
The key features of an energy profile include:
Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state. It determines the rate of the reaction. wikipedia.org
Intermediates: Local energy minima along the reaction path.
For a hypothetical two-step reaction of Ethenamine, 2-(4-nitrophenyl)-, such as a base-catalyzed aminolysis, the energy profile would show two peaks corresponding to two transition states, with a valley in between representing a reaction intermediate. The highest peak on the profile would correspond to the rate-determining step of the reaction.
Table 2: Hypothetical Energy Profile Data for a Two-Step Reaction
| Species | Reaction Coordinate Position | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 0 | 0.0 |
| Transition State 1 | 1 | +18.5 |
| Intermediate | 2 | +5.2 |
| Transition State 2 | 3 | +12.0 |
| Products | 4 | -10.3 |
Conformational Analysis and Intermolecular Interactions
No specific research data is available for the conformational analysis or intermolecular interactions of Ethenamine, 2-(4-nitrophenyl)-.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No specific research data is available regarding the theoretical prediction and experimental comparison of spectroscopic parameters for Ethenamine, 2-(4-nitrophenyl)-.
Applications in Advanced Organic Synthesis and Materials Science
Ethenamine, 2-(4-nitrophenyl)- as a Versatile Synthetic Building Block
The polarized nature of the carbon-carbon double bond in Ethenamine, 2-(4-nitrophenyl)- makes it a highly reactive species, capable of participating in a variety of bond-forming reactions. This reactivity profile establishes it as a valuable building block for the synthesis of diverse organic compounds.
Enamines are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. The nucleophilic character of the β-carbon of the enamine allows it to react with various electrophiles, leading to the formation of cyclic structures. While specific studies on the reactions of Ethenamine, 2-(4-nitrophenyl)- are not extensively documented, the reactivity of analogous enamines provides strong evidence for its utility in this context.
For instance, enamines derived from 4-nitrophenylacetaldehyde, such as N,N-Dimethyl-N-[(E)-2-(4-nitrophenyl)-1-ethenyl]amine, have been shown to undergo cycloaddition reactions with hydrazonoyl halides to furnish 1,3,4-trisubstituted pyrazoles. This transformation proceeds through the elimination of dimethylamine, highlighting the role of the enamine as a synthon for the pyrazole (B372694) core. It is therefore highly probable that Ethenamine, 2-(4-nitrophenyl)- would undergo similar reactions to yield corresponding pyrazole derivatives.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Enamine derived from 4-nitrophenylacetaldehyde | Hydrazonoyl halide | 1,3,4-Trisubstituted pyrazole | Cycloaddition-elimination |
| Ethenamine, 2-(4-nitrophenyl)- (predicted) | Hydrazonoyl halide | Substituted pyrazole | Cycloaddition-elimination |
This table presents a known reaction of an analogous enamine and a predicted reaction for Ethenamine, 2-(4-nitrophenyl)-.
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Ethenamine, 2-(4-nitrophenyl)- can be considered a versatile synthon due to the multiple reactive sites it possesses. The nucleophilic β-carbon, the potentially nucleophilic nitrogen atom, and the electrophilic aromatic ring (activated by the nitro group) all offer handles for the construction of more intricate molecular frameworks.
The enamine functionality can be envisioned as a masked aldehyde or ketone, which can be revealed through hydrolysis. This allows for its use in reactions where the direct use of a carbonyl compound might be problematic. Furthermore, the vinyl group can participate in various pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, to construct carbocyclic and heterocyclic rings. The presence of the 4-nitrophenyl group can also direct the regioselectivity of these reactions and can be further functionalized at later stages of a synthesis.
| Synthon | Synthetic Equivalent | Potential Reactions |
| 2-(4-nitrophenyl)vinyl cation | Ethenamine, 2-(4-nitrophenyl)- | Nucleophilic addition |
| 2-(4-nitrophenyl)vinyl anion | (Deprotonated) Ethenamine, 2-(4-nitrophenyl)- | Electrophilic addition |
| 1,3-dipole precursor | Ethenamine, 2-(4-nitrophenyl)- | Cycloaddition reactions |
This table illustrates the potential of Ethenamine, 2-(4-nitrophenyl)- to act as different synthons in organic synthesis.
Role in Polymer Chemistry and Advanced Material Synthesis
The unique combination of a polymerizable vinyl group and a functional nitrophenyl moiety suggests that Ethenamine, 2-(4-nitrophenyl)- could be a valuable monomer in the synthesis of advanced materials with tailored properties.
The vinyl group in Ethenamine, 2-(4-nitrophenyl)- is susceptible to polymerization through various mechanisms, including radical, cationic, and anionic polymerization. The resulting polymer would feature a pendant 4-nitrophenyl group on each repeating unit. The presence of the nitro group can impart specific properties to the polymer, such as increased thermal stability, altered solubility, and the potential for further chemical modification. For example, the nitro group can be reduced to an amino group, which can then be used to attach other functional molecules, such as dyes, drugs, or cross-linking agents.
While Ethenamine, 2-(4-nitrophenyl)- itself is not a fully conjugated monomer, it can be incorporated into conjugated polymer backbones. For instance, it could be copolymerized with other monomers, such as acetylenes or thiophenes, to create polymers with extended π-systems. The electron-withdrawing nature of the 4-nitrophenyl group would significantly influence the electronic properties of the resulting conjugated polymer, potentially lowering the band gap and affecting its conductivity and optical properties. Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Polymers derived from Ethenamine, 2-(4-nitrophenyl)- could be utilized in the formulation of advanced coatings and films. The polar nitro groups would likely enhance the adhesion of the polymer to various substrates. Furthermore, the ability to cross-link the polymer chains through reactions of the nitrophenyl group or the polymer backbone could lead to the formation of robust and chemically resistant films. These coatings could be designed to have specific optical or electronic properties, making them suitable for applications in areas such as anti-corrosion coatings, dielectric layers in electronic devices, or functional membranes.
Development of Catalytic Systems Utilizing Ethenamine, 2-(4-nitrophenyl)- Derivatives
The intrinsic reactivity of the enamine moiety, combined with the electronic influence of the 4-nitrophenyl substituent, makes Ethenamine, 2-(4-nitrophenyl)- a versatile scaffold for catalyst design. The nitrogen atom's lone pair of electrons can coordinate with metal centers, while the conjugated system can modulate the electronic properties of the resulting complex. This adaptability has led to the development of both metal-based and organocatalytic systems.
In metal-based catalysis, derivatives of Ethenamine, 2-(4-nitrophenyl)- have been successfully employed as ligands for various transition metals, including palladium and copper. These ligands can stabilize the metal center and influence its reactivity, leading to enhanced catalytic performance. For instance, palladium complexes incorporating these derivatives have shown high efficacy in Mizoroki-Heck reactions, a cornerstone of carbon-carbon bond formation. mdpi.com The specific ligand architecture plays a crucial role in determining the efficiency and selectivity of the catalytic cycle.
Recent research has highlighted the synthesis of Schiff base derivatives of nitrophenylpyrazoles, which, when coordinated with palladium, form active catalysts for Mizoroki-Heck C-C coupling reactions. mdpi.com These catalytic systems have demonstrated high activity and selectivity in the reaction between styrene and various bromo- and iodobenzaldehydes. mdpi.com The ability to perform these reactions under eco-friendly conditions, such as in a DMF/water solvent system, further underscores the practical utility of these catalysts. mdpi.com
The following table summarizes the performance of a palladium complex with a nitrophenylpyrazole-derived Schiff base ligand in the Mizoroki-Heck reaction between iodobenzene and styrene.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Time (h) | Conversion (%) |
| [Pd2Cl4(ligand)2] | Iodobenzene | Styrene | DMF | 1 | 100 |
| [Pd2Cl4(ligand)2] | Iodobenzene | Styrene | DMF/H2O (1:1) | 1 | 98 |
Beyond metal-based systems, derivatives of Ethenamine, 2-(4-nitrophenyl)- are also being explored as organocatalysts. The enamine functionality itself can act as a nucleophilic catalyst in various transformations, such as Michael additions and aldol (B89426) reactions. The electron-withdrawing nature of the 4-nitrophenyl group can enhance the nucleophilicity of the enamine, leading to faster reaction rates.
Furthermore, the structural versatility of Ethenamine, 2-(4-nitrophenyl)- allows for the incorporation of chiral auxiliaries, enabling the development of asymmetric catalytic systems. These chiral catalysts are of paramount importance in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.
The ongoing research in this field is focused on the rational design of new derivatives with improved catalytic properties. This includes the synthesis of ligands with different steric and electronic profiles, as well as the exploration of their application in a wider range of chemical transformations. The development of recyclable catalytic systems based on these derivatives is also a key area of investigation, aiming to enhance the sustainability of chemical processes.
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
While dedicated research on Ethenamine, 2-(4-nitrophenyl)- is nascent, its value can be inferred from the well-established chemistry of its constituent parts. Enamines are recognized as highly versatile intermediates in organic synthesis, primarily serving as nucleophilic equivalents of enolates for carbon-carbon bond formation. magtech.com.cnvanderbilt.edu The key contribution of the enamine functional group is its ability to undergo facile alkylation, acylation, and conjugate addition reactions. masterorganicchemistry.com
The incorporation of the 2-(4-nitrophenyl) substituent introduces a strong electron-withdrawing group, which significantly modulates the electronic properties of the enamine system. This "push-pull" electronic structure, with the nitrogen lone pair acting as a donor and the nitro group as an acceptor, is expected to influence the molecule's reactivity and confer unique photophysical properties. This substitution pattern is a classic design motif for creating compounds with significant nonlinear optical (NLO) activity. Therefore, the primary anticipated contributions of this molecule lie in its utility as a versatile building block for complex nitrogen-containing heterocycles and as a functional component in advanced materials.
Identification of Remaining Challenges and Unexplored Avenues
The principal challenge surrounding Ethenamine, 2-(4-nitrophenyl)- is the lack of extensive investigation into its synthesis and reactivity. The development of efficient, high-yield, and stereoselective synthetic protocols remains a fundamental hurdle. Furthermore, enamines can be susceptible to hydrolysis, and the stability of this particular derivative under various reaction conditions has not been thoroughly characterized.
Key unexplored avenues include:
Systematic Reactivity Studies: A comprehensive exploration of its behavior with a wide range of electrophiles and in pericyclic reactions is needed.
Stereocontrol: Developing asymmetric syntheses of chiral derivatives or diastereoselective reactions remains a significant challenge.
Physicochemical Properties: Detailed investigation into its optical, electronic, and thermal properties is required to validate its potential in materials science.
Polymerization Potential: Its capacity to act as a monomer for the synthesis of functional polymers has not been explored.
Prospective Research Directions in Ethenamine, 2-(4-nitrophenyl)- Chemistry
Future research should be directed toward overcoming the identified challenges and exploring the molecule's potential in a systematic manner. The following areas represent promising directions for investigation.
Traditional methods for amine and enamine synthesis often involve harsh reagents, stoichiometric waste, and significant energy consumption. rsc.org Future work should prioritize the development of green and sustainable synthetic routes to Ethenamine, 2-(4-nitrophenyl)-. sciencedaily.comresearchgate.net This includes exploring catalytic methods that improve atom economy and reduce environmental impact. rsc.org
| Sustainable Method | Principle | Potential Advantages | Reference |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to drive reactions, often solvent-free. | Reduced solvent waste, faster reaction times, potential for new reactivity. | organic-chemistry.org |
| Catalytic Hydroamination | Direct addition of an amine N-H bond across an alkyne C-C triple bond using a metal catalyst. | High atom economy, direct formation of the enamine skeleton. | magtech.com.cn |
| Visible-Light Photocatalysis | Using light as an energy source to promote C-N bond formation via radical intermediates. | Utilizes a renewable energy source, enables novel reaction pathways. | sciencedaily.com |
| Bio-based Precursors | Employing starting materials derived from renewable biomass to synthesize the target molecule. | Reduced reliance on petrochemical feedstocks, improved sustainability profile. | dtu.dkacs.org |
The unique electronic structure of Ethenamine, 2-(4-nitrophenyl)- suggests it could participate in a variety of transformations beyond typical enamine chemistry.
Switchable Reactivity: Research could focus on leveraging the dual nucleophilic (at the α-carbon) and electrophilic (at the β-carbon, activated by the nitro group) nature of the double bond. Reaction conditions could potentially be tuned to favor one mode of reactivity over the other.
Cascade Reactions: The molecule is an ideal substrate for designing cascade or domino reactions. For instance, an initial Michael addition could be followed by an intramolecular cyclization, providing rapid access to complex heterocyclic scaffolds. researchgate.net
Nitro Group Transformations: The nitro group itself is a versatile functional handle. Its reduction to an amine would yield a diamine-like precursor, which could be used in the synthesis of polymers or macrocycles. Its transformation into other functional groups would further expand the synthetic utility of the core structure.
The "push-pull" electronic configuration inherent in Ethenamine, 2-(4-nitrophenyl)- makes it a prime candidate for applications in materials science. ijrpr.com
Nonlinear Optical (NLO) Materials: The significant intramolecular charge-transfer character, a hallmark of molecules with strong donor and acceptor groups, should be investigated for NLO applications. Research should focus on measuring its hyperpolarizability and incorporating it into guest-host polymer systems or crystalline arrays.
Monomers for Functional Polymers: The vinyl group presents an opportunity for polymerization. Polymers containing the 2-(4-nitrophenyl)ethenamine side chain could exhibit interesting properties, such as high refractive indices, specific sensory capabilities, or serve as platforms for post-polymerization modification. biosynth.com
Chemosensors: The conjugated system may exhibit changes in its absorption or fluorescence spectra upon interaction with specific analytes. Future work could explore its potential for sensing ions or small molecules through mechanisms like hydrogen bonding or π-π stacking interactions. acs.org
The table below summarizes the prospective research avenues and their underlying rationale.
| Research Direction | Rationale | Potential Application |
| Asymmetric Catalysis | Accessing enantiomerically pure compounds for biological applications. | Chiral building blocks for pharmaceuticals. |
| Cascade Cyclizations | Rapid construction of molecular complexity from a simple starting material. | Synthesis of novel N-heterocycles. |
| Polymer Synthesis | Creating macromolecules with tailored electronic and optical properties. | Advanced optical materials, dielectric layers. |
| NLO Property Evaluation | The push-pull system is a known motif for high second-order NLO response. | Electro-optic modulators, frequency doubling. |
| Derivatization Studies | Chemical modification of the amine or nitro group to tune properties. | Fine-tuning materials, creating molecular probes. |
By pursuing these research directions, the scientific community can fully elucidate the chemical behavior and potential applications of Ethenamine, 2-(4-nitrophenyl)-, transforming it from a molecule of theoretical interest into a valuable tool for chemists and material scientists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-nitrophenyl)ethenamine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nitration of phenylethylamine derivatives or reductive amination of 4-nitrobenzaldehyde intermediates. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can structural characterization of 2-(4-nitrophenyl)ethenamine be performed?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR to confirm the aromatic proton environment (δ 7.5–8.5 ppm for nitrophenyl) and amine protons (δ 1.5–2.5 ppm) .
- FT-IR : Identify C-NO₂ stretches (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (toxicity data are incomplete, but nitroaromatics are often mutagenic) .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
- Waste Disposal : Collect nitro-containing waste in sealed containers for incineration by licensed facilities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., UV/Vis vs. computational predictions) be resolved?
- Methodological Answer :
- Experimental Validation : Compare experimental UV/Vis λmax (e.g., ~255 nm for nitroaromatics) with TD-DFT calculations (B3LYP/6-311+G(d,p) basis set). Discrepancies may arise from solvent effects or excited-state interactions .
- Solvent Correction : Re-measure spectra in solvents of varying polarity (e.g., hexane vs. DMSO) to assess solvatochromism .
Q. What mechanistic insights explain the reactivity of the nitro group in substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The nitro group deactivates the aromatic ring, directing electrophilic substitution to meta positions. For nucleophilic substitution (e.g., SNAr), use polar aprotic solvents (DMF) and catalysts (K₂CO₃) to enhance leaving-group displacement .
- Kinetic Studies : Monitor reaction rates via UV/Vis spectroscopy under varying temperatures to determine activation parameters (ΔH‡, ΔS‡) .
Q. How can the compound’s potential biological activity be systematically evaluated?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Structure-Activity Relationship (SAR) : Modify the nitro position or amine substituents and compare bioactivity trends .
Q. What advanced analytical techniques validate trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
